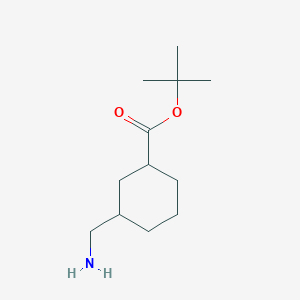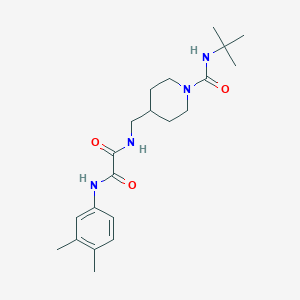
3-Phenyl-1,2-thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2-thiazol-4-amine is a chemical compound with the CAS Number: 105689-22-3 . It has a molecular weight of 176.24 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
Thiazoles, including this compound, have been synthesized using the methodology of Hantzsch and Weber . They have been used in the synthesis of various biologically active compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H8N2S/c10-8-6-12-11-9 (8)7-4-2-1-3-5-7/h1-6H,10H2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
This compound has a melting point of 79-81 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Molecular and Electronic Structure Studies 3-Phenyl-1,2-thiazol-4-amine and its derivatives have been subject to experimental and theoretical investigations to understand their molecular and electronic structures. Studies involve techniques like NMR, IR, X-ray diffraction, and computational methods such as Hartree–Fock and density functional theory (DFT) (Özdemir et al., 2009).
Synthesis Methods Development Innovative synthesis methods have been developed for thiazol-2-imines, a category that includes this compound. These methods feature characteristics like regioselectivity, catalyst-free reactions, and high yields, demonstrating the chemical's versatility in synthesis applications (Kumar et al., 2013).
Corrosion Inhibition Some derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like iron. Computational approaches like density functional theory and molecular dynamics simulations are used to predict their effectiveness (Kaya et al., 2016).
Security Ink Development Derivatives of this compound have been used in creating novel materials like half-cut cruciforms, which show potential in applications like security inks due to their unique molecular properties (Lu & Xia, 2016).
Antimicrobial Agents Synthesis of certain this compound derivatives has led to the discovery of new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, with some exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Copper Corrosion Inhibition In another study, thiazoles including this compound derivatives have shown effectiveness as corrosion inhibitors for copper. This finding extends the compound's potential use in protecting metals from corrosion (Farahati et al., 2019).
Cancer Research Certain derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. These compounds were tested against various human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which 3-phenyl-1,2-thiazol-4-amine belongs, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .
Mode of Action
For instance, some thiazole compounds, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole compounds can cause DNA double-strand breaks, leading to cell death .
Pharmacokinetics
A study on similar thiazole derivatives showed that all compounds’ adme properties are within acceptable limits, and their partition coefficients fall within a range, suggesting they will all have sufficient absorption at the site of action .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the thiazole ring .
Direcciones Futuras
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the development of new antileishmanial agents using 4-phenyl-1,3-thiazol-2-amines as scaffolds . Additionally, the S-methyl-5-thioadenosine phosphorylase could be explored as a potential target to enhance activity and decrease potential toxic side effects .
Análisis Bioquímico
Biochemical Properties
3-Phenyl-1,2-thiazol-4-amine, like other thiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in different ways, such as acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, some thiazole derivatives have shown potent antileishmanial and antimalarial activities . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-phenyl-1,2-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHUSNSRNPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)






![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)
